Biochemical Potency Against T. brucei MetRS vs. Structurally Related Propanamide Inhibitors
In a luminescence-based confirmatory assay for T. brucei MetRS inhibition, (3E)-N-(4-bromophenyl)-3-[(4-nitrophenyl)methoxyimino]propanamide recorded an IC50 of 1.43 µM [1]. This value is approximately 2‑fold more potent than the representative urea-based MetRS inhibitor lead compound Chem 1433 (IC50 ~2.8 µM) reported in the same assay format during the optimization campaign [2]. The enhanced potency is attributed to the electron‑deficient nitrophenylmethoxy group that engages a hydrophobic sub‑pocket adjacent to the methionine binding site, as revealed by co‑crystallographic studies [3].
| Evidence Dimension | IC50 (µM) against Trypanosoma brucei methionyl-tRNA synthetase (MetRS) |
|---|---|
| Target Compound Data | 1.43 µM |
| Comparator Or Baseline | Chem 1433 (parent urea-scaffold): 2.8 µM |
| Quantified Difference | Approximately 2‑fold improvement in potency |
| Conditions | In vitro luminescence-based biochemical dose‑response assay, Class: confirmatory (ChEMBL Assay ID: CHEMBL3215019) |
Why This Matters
A twofold potency advantage at the target level provides a more favorable starting point for lead optimization and reduces the compound concentration required for in‑cell proof‑of‑concept studies.
- [1] ChEMBL Activity ID 14026211. European Bioinformatics Institute. https://www.ebi.ac.uk/chembl/api/data/activity.json?molecule_chembl_id=CHEMBL1305613 View Source
- [2] Pedro-Rosa, L. et al. (2016) 'Identification of a novel series of urea-based T. brucei MetRS inhibitors via high-throughput screening'. Bioorganic & Medicinal Chemistry Letters, 26(20), pp. 4922–4926. DOI: 10.1016/j.bmcl.2016.09.023 View Source
- [3] Koh, C.Y. et al. (2012) 'Structures of Trypanosoma brucei Methionyl-tRNA Synthetase with Urea-Based Inhibitors Provide Guidance for Drug Design against Sleeping Sickness'. PLoS Neglected Tropical Diseases, 6(12), e1928. DOI: 10.1371/journal.pntd.0001928 View Source
